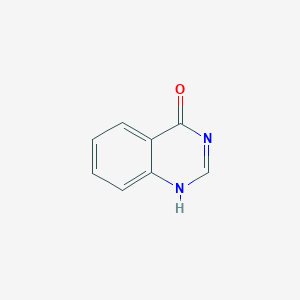

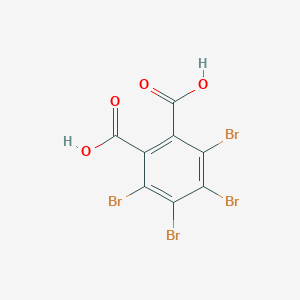

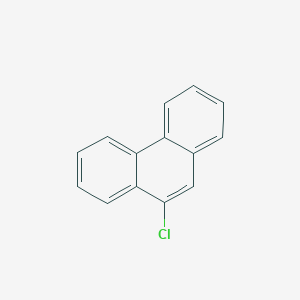

![molecular formula C5H10N2O4 B119939 2-[Carboxymethyl(methylamino)amino]acetic acid CAS No. 144369-99-3](/img/structure/B119939.png)

2-[Carboxymethyl(methylamino)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[Carboxymethyl(methylamino)amino]acetic acid, also known as glycine betaine or trimethylglycine, is a naturally occurring compound that is widely distributed in plants, animals, and microorganisms. It is a quaternary ammonium compound that has been found to have a variety of biochemical and physiological effects.

Mécanisme D'action

Glycine betaine is thought to protect cells from stress by stabilizing proteins and membranes. It has been shown to protect enzymes from denaturation and to prevent membrane leakage under stress conditions. It is also thought to act as an osmoprotectant, which helps to maintain cellular water balance under high salinity or drought conditions.

Effets Biochimiques Et Physiologiques

Glycine betaine has been found to have a variety of biochemical and physiological effects. It has been shown to improve photosynthesis in plants, to increase the activity of antioxidant enzymes, and to improve nitrogen metabolism. It has also been found to have anti-inflammatory and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

Glycine betaine is widely used in lab experiments as a stress protectant. It is relatively easy to synthesize and is commercially available. However, its effects can vary depending on the organism and the stress conditions, and its use can sometimes interfere with other experimental procedures.

Orientations Futures

There are many potential future directions for research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine. One area of interest is the identification of the genes involved in its synthesis and accumulation in plants and microorganisms. Another area of interest is the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine in improving crop yields under stress conditions. Finally, there is interest in exploring the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine as a therapeutic agent for diseases such as cancer and inflammation.

Conclusion:

In conclusion, 2-[Carboxymethyl(methylamino)amino]acetic acid betaine is a naturally occurring compound that has been extensively studied for its ability to protect cells from stress. It has a variety of biochemical and physiological effects and is widely used in lab experiments as a stress protectant. There is much potential for future research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine, particularly in the areas of plant and crop science and therapeutic applications.

Méthodes De Synthèse

Glycine betaine can be synthesized by the oxidation of choline, which is found in many foods such as eggs, liver, and soybeans. The reaction is catalyzed by choline oxidase, which converts choline to betaine aldehyde. Betaine aldehyde is then oxidized to 2-[Carboxymethyl(methylamino)amino]acetic acid betaine by betaine aldehyde dehydrogenase. Glycine betaine can also be synthesized by the methylation of 2-[Carboxymethyl(methylamino)amino]acetic acid, which is catalyzed by 2-[Carboxymethyl(methylamino)amino]acetic acid N-methyltransferase.

Applications De Recherche Scientifique

Glycine betaine has been extensively studied for its ability to protect cells from various stresses such as high salinity, drought, and extreme temperatures. It has been found to accumulate in plants and microorganisms under stress conditions, and its accumulation is correlated with increased stress tolerance. Glycine betaine has also been studied for its potential use in improving crop yields under stress conditions.

Propriétés

Numéro CAS |

144369-99-3 |

|---|---|

Nom du produit |

2-[Carboxymethyl(methylamino)amino]acetic acid |

Formule moléculaire |

C5H10N2O4 |

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

2-[carboxymethyl(methylamino)amino]acetic acid |

InChI |

InChI=1S/C5H10N2O4/c1-6-7(2-4(8)9)3-5(10)11/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |

Clé InChI |

WCAKEOCVRUAZBV-UHFFFAOYSA-N |

SMILES |

CNN(CC(=O)O)CC(=O)O |

SMILES canonique |

CNN(CC(=O)O)CC(=O)O |

Synonymes |

Acetic acid, 2,2-(methylhydrazono)bis- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)